N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
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Overview
Description
N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, also known as BDTU, is a compound that has been extensively studied for its potential applications in scientific research. BDTU is a thiourea derivative that has been synthesized and investigated for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. In addition, N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have neuroprotective properties, which can help to protect neurons from damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea. One area of interest is in the development of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea-based therapies for the treatment of cancer and neurodegenerative disorders. Another area of interest is in the study of the mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, which could provide insights into its potential therapeutic applications. Finally, there is also interest in the development of new synthesis methods for N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, which could make it more accessible for scientific research.
Synthesis Methods
The synthesis of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of thiourea. The reaction is carried out in a solvent such as dichloromethane or chloroform and is typically heated under reflux for several hours. The resulting product is then purified by column chromatography to obtain pure N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been investigated for its potential applications in various scientific research areas. One of the primary areas of interest is in the field of cancer research. N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c23-16(18-11-2-4-13-15(8-11)22-9-21-13)17-10-1-3-12-14(7-10)20-6-5-19-12/h1-4,7-8H,5-6,9H2,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIYQYYPCDEZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24797298 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
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